molecular formula C7H13NO B110227 N-Tert-butylacrylamide CAS No. 107-58-4

N-Tert-butylacrylamide

Cat. No.: B110227
CAS No.: 107-58-4
M. Wt: 127.18 g/mol
InChI Key: XFHJDMUEHUHAJW-UHFFFAOYSA-N
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Description

N-Tert-butylacrylamide is an organic compound that belongs to the class of acrylamides. It is a colorless liquid that can solidify at room temperature. This compound is known for its stability and solubility in water, making it a valuable monomer in polymer chemistry .

Mechanism of Action

Target of Action

N-Tert-butylacrylamide (NtBA) is a hydrophobic acrylamide . It is a temperature-sensitive monomer that can be potentially used in drug delivery systems, dewatering of proteins, and immobilization of cells . The primary targets of NtBA are the cells or tissues where the drug delivery or other applications are intended.

Mode of Action

NtBA interacts with its targets primarily through the formation of polymeric structures. It can be polymerized by free-radical crosslinking copolymerization . The resulting polymers can form hydrogels, which are used in various applications such as drug delivery . The interaction of NtBA with its targets can result in changes in the physical properties of the target cells or tissues, such as their hydration state .

Biochemical Pathways

The biochemical pathways affected by NtBA are primarily related to its polymerization and the formation of hydrogels . The polymerization process involves the reaction of NtBA with other monomers, leading to the formation of polymeric chains. These chains can then crosslink to form a hydrogel, which can absorb large amounts of water and swell . The swelling and deswelling of the hydrogel can affect various biochemical processes in the target cells or tissues.

Pharmacokinetics

The hydrogel can control the release of the drug, potentially improving its bioavailability .

Result of Action

The molecular and cellular effects of NtBA’s action are primarily related to its ability to form hydrogels. These hydrogels can control the release of drugs, leading to a more targeted and efficient drug delivery . Additionally, the swelling and deswelling of the hydrogels can affect the physical properties of the target cells or tissues .

Action Environment

The action of NtBA and the properties of the resulting hydrogels can be influenced by various environmental factors. For example, the temperature can affect the swelling and deswelling behavior of the hydrogels . Additionally, the presence of other substances, such as electrolytes, can also affect the properties of the hydrogels .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Tert-butylacrylamide can be synthesized through the Ritter reaction, which involves the reaction of acrylonitrile with tert-butyl alcohol in the presence of a strong acid like sulfuric acid . The reaction conditions typically include a temperature range of 0-10°C and a reaction time of several hours.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of reactants and the use of efficient mixing and cooling systems to maintain the desired reaction conditions .

Properties

IUPAC Name

N-tert-butylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-6(9)8-7(2,3)4/h5H,1H2,2-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHJDMUEHUHAJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25267-41-8
Record name Poly(N-tert-butylacrylamide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25267-41-8
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DSSTOX Substance ID

DTXSID1040114
Record name tert-Butylacrylamide
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Molecular Weight

127.18 g/mol
Source PubChem
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Physical Description

Dry Powder; Pellets or Large Crystals
Record name 2-Propenamide, N-(1,1-dimethylethyl)-
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CAS No.

107-58-4
Record name tert-Butylacrylamide
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Record name tert-Butylacrylamide
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Record name N-TERT-BUTYLACRYLAMIDE
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Record name 2-Propenamide, N-(1,1-dimethylethyl)-
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Record name N-tert-butylacrylamide
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Record name N-TERT-BUTYLACRYLAMIDE
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Synthesis routes and methods I

Procedure details

A mixture of 50.0 g of t-butylacrylamide and 250 ml of toluene was heated at 80° C. with stirring under a nitrogen atmosphere in a 500 ml three-necked flask. 10 ml of a toluene solution containing 500 mg of azobisisobutyronitrile was added thereto as a polymerization initiator, whereby polymerization was initiated. After polymerization for 3 hours, the polymerization solution was cooled and poured into 1 liter of hexane. The solids thus-deposited were collected by filtration, washed with hexane and dried with heating under a reduced pressure to obtain 47.9 g of P-57.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

84 g of acrylonitrile are added dropwise to a solution of 1 g of phenothiazine in 90 g of trifluoroacetic acid at 20° C., whilst stirring. Thereafter, 43 g of tert.-butanol are added dropwise at 35° C. The reaction mixture is kept at 60° to 70° C. for 6 hours and then worked up by distillation. Acrylonitrile, trifluoroacetic acid and some of the N-tert.-butylacrylamide formed are distilled off under reduced pressure. 36 g of N-tert.-butylacrylamide (melting point 120° to 122° C.) remain as the distillation bottom product. The distillate can be re-used in the reaction with the same result.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of acrylonitrile (5.3 g), tert-butyl alcohol (7.4 g) and acetic acid (50 ml), cooled in an ice-bath, was added dropwise concentrated sulfuric acid (10.1 g, 97%) at a temperature below 40° C. The mixture was held at 40° C. for 1 hour and then poured into 200 g of ice water with constant stirring. The precipitate was filtered, washed with water and dried to afford N-tert-butylacrylamide (10.3 g, 82.4%); m.p. 124°-6° C.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: - Molecular formula: C₇H₁₃NO- Molecular weight: 127.19 g/mol- Spectroscopic data: - 1H NMR (CDCl3): δ 1.2 (s, 9H, (CH3)3C), 5.4 (d, 1H, CH2=C), 5.7 (d, 1H, CH2=C), 6.2 (br s, 1H, NH) [] - FTIR: characteristic peaks for amide and vinyl groups []

A: Incorporating NtBA into copolymers allows for fine-tuning of the LCST, enhancing hydrophobicity, and improving mechanical properties compared to pure poly(N-isopropylacrylamide) (PNIPAM) hydrogels. [, , , , ]

A: NtBA can be polymerized using various techniques, including free radical polymerization, [, , ] controlled radical polymerization techniques like RAFT, [, , ] and nitroxide-mediated polymerization (NMP). [, ]

A: NtBA exhibits different reactivity ratios depending on the comonomer used. For example, in copolymerization with N-isopropylacrylamide (NIPAM), NtBA shows a lower reactivity ratio than NIPAM, leading to a higher incorporation of NIPAM in the copolymer. [] In contrast, NtBA has a higher reactivity ratio than 7-acryloyloxy-4-methyl coumarin (AMC) in their copolymerization. []

A: Increasing the NtBA content in PNIPAM copolymers generally lowers the LCST due to the increased hydrophobicity provided by the tert-butyl group. [, , ]

A: While often studied in aqueous environments, the behavior of NtBA-based copolymers can be modified in other solvents. For example, in a mixture of water and methanol, the hydrogen bonding interactions change during the coil-globule transition, as observed through micro ATR-FTIR spectroscopy. []

A: NtBA-based polymers are being explored for controlled drug delivery applications due to their ability to release loaded drugs in a temperature-controlled manner. [, ]

A: Yes, NtBA has been successfully incorporated into surface coatings to create thermoresponsive substrates for cell culture. These surfaces allow for cell sheet harvesting without the need for enzymatic detachment. [, , ]

A: The solubility of NtBA has been experimentally determined in various solvents at different temperatures using methods like the synthetic method. []

A: Molecular dynamics simulations can be used to study the interactions between NtBA-based copolymers and proteins, shedding light on their binding mechanisms and potential for applications such as protein affinity reagents. []

ANone: Various techniques are employed for characterization, including:

  • Spectroscopy:
    • Nuclear Magnetic Resonance (NMR) for structural analysis and determination of copolymer composition [, ]
    • Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups and study hydrogen bonding interactions [, , , ]
    • UV-Vis Spectroscopy for studying phase transitions []
  • Microscopy:
    • Scanning Electron Microscopy (SEM) to examine surface morphology and hydrogel structure [, , ]
    • Transmission Electron Microscopy (TEM) to visualize nanoparticle size and morphology []
  • Chromatography:
    • Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity index [, , ]
  • Thermal Analysis:
    • Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition behavior [, ]
    • Differential Scanning Calorimetry (DSC) to study thermal transitions like glass transition temperature []
  • Rheology: to investigate the viscoelastic properties of hydrogels and their response to temperature changes [, ]
  • Light Scattering:
    • Dynamic Light Scattering (DLS) to measure hydrodynamic size and study conformational transitions [, , ]

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